N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide
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Overview
Description
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide is a complex organic compound that features an indole and a naphthalene moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure suggests it may have significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with 2-naphthylamine . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1,2-dimethylindole-3-carbaldehyde and 2-naphthylamine.
Catalyst: Commonly used catalysts include acids or bases.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-naphthylamine: Shares the naphthalene moiety.
1,2-dimethylindole: Similar indole structure with methyl substitutions.
Uniqueness
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide is unique due to its combined indole and naphthalene structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-21(20-12-5-6-13-22(20)26(16)2)15-24-25-23(27)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13,15H,14H2,1-2H3,(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMYLBUPEAHRTN-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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